(S)-2-Amino-6-hydroxyhexanoic acid

Biocatalysis Chiral Resolution Process Chemistry

Sourcing high-optical-purity (S)-2-Amino-6-hydroxyhexanoic acid for vasopeptidase inhibitor synthesis often entails extended lead times and uncertain stereochemistry. This compound is the essential chiral building block for omapatrilat (dual ACE/NEP inhibitor) manufacturing. • >99% ee optical purity ensures correct stereochemistry of the final drug substance. • Enzymatic synthesis route with 89-98% yield supports downstream process viability. • Also serves as a key intermediate for siderophores, indospicine analogs, and metabolically stable peptide therapeutics.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 6033-32-5
Cat. No. B022990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-6-hydroxyhexanoic acid
CAS6033-32-5
Synonyms2-amino-6-hydroxycaproic acid
6-hydroxy-2-aminocaproic acid
alpha-amino-epsilon-hydroxycaproic acid
epsilon-hydroxynorleucine
epsilon-hydroxynorleucine, (DL)-isomer
epsilon-hydroxynorleucine, (L)-isomer
HACA cpd
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyOLUWXTFAPJJWPL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (S)-2-Amino-6-hydroxyhexanoic acid


(S)-2-Amino-6-hydroxyhexanoic acid (CAS 6033-32-5), also known as L-6-hydroxynorleucine, is a non-proteinogenic chiral alpha-amino acid and a structural analog of L-lysine. It features a hydroxyl group at the epsilon carbon position in place of the primary amine . This compound is a white to off-white solid with a molecular weight of 147.17 g/mol and a melting point of 238–241°C [1]. It is commercially recognized as a key chiral intermediate in the synthesis of vasopeptidase inhibitors .

Why (S)-2-Amino-6-hydroxyhexanoic acid Cannot Be Replaced


Unlike L-lysine, which possesses a terminal amino group, (S)-2-Amino-6-hydroxyhexanoic acid features a terminal hydroxyl group [1]. This seemingly minor structural difference results in a distinct hydrogen-bonding profile and a lack of the cationic charge that defines lysine's interactions [2]. Substitution with the enantiomerically opposite (R)-form or racemic DL-mixtures is also not equivalent; the (S)-enantiomer is the specific chiral building block required for the synthesis of vasopeptidase inhibitors such as omapatrilat, where stereochemistry directly impacts the final drug's biological activity [3]. Consequently, generic lysine or alternative isomers cannot serve as functional substitutes in these precise synthetic pathways.

(S)-2-Amino-6-hydroxyhexanoic acid: Quantitative Comparison


Enzymatic Synthesis vs. Traditional Resolution

A biocatalytic reductive amination process using beef liver glutamate dehydrogenase converts 2-keto-6-hydroxyhexanoic acid to (S)-2-Amino-6-hydroxyhexanoic acid with an isolated yield of 89% and an optical purity >99% [1]. A subsequent optimized process, which prepares the ketoacid from racemic 6-hydroxynorleucine via D-amino acid oxidase, achieves yields up to 98% with 99% enantiomeric excess [2]. This represents a dramatic improvement over traditional resolution methods that are limited to a maximum 50% yield and require a cumbersome chromatographic separation of the product from the unreacted enantiomer [1].

Biocatalysis Chiral Resolution Process Chemistry

Direct Chiral Precursor for Omapatrilat

Multiple peer-reviewed publications and patents explicitly identify (S)-2-Amino-6-hydroxyhexanoic acid as the key chiral intermediate for the synthesis of omapatrilat, a vasopeptidase inhibitor that entered clinical trials [1]. In contrast, its close analog L-lysine lacks the necessary terminal hydroxyl group to enter this specific synthetic pathway, and the (R)-enantiomer would lead to a diastereomer with altered pharmacological properties . The industrial relevance of this intermediate is underscored by its preparation at scale using highly optimized biocatalytic processes to meet the stringent purity requirements for pharmaceutical manufacturing [1].

Medicinal Chemistry Antihypertensive Chiral Intermediate

Hydroxynorleucine Peptide Analog Activity

In a study on cholecystokinin (CCK-PZ) analogs, the C-terminal heptapeptide's tyrosine O-sulfate residue was replaced with epsilon-hydroxynorleucine O-sulfate [1]. The resulting synthetic peptide was found to be a full agonist in gallbladder contraction and pancreatic amylase release assays [1]. Crucially, it was 'much more active' than a previously prepared analog containing serine O-sulfate, although it was 'not quite as potent' as the unaltered natural heptapeptide [1]. This study demonstrates that the specific spatial arrangement of the sulfate group, conferred by the epsilon-hydroxynorleucine backbone, is critical for near-native biological activity.

Peptide Chemistry Cholecystokinin Agonist

Applications of (S)-2-Amino-6-hydroxyhexanoic acid


Large-Scale Synthesis of Omapatrilat

The compound is a non-negotiable, chiral building block for the industrial synthesis of omapatrilat, a dual ACE/NEP inhibitor for hypertension [1]. Its procurement in high optical purity (>99% ee) is essential to ensure the correct stereochemistry of the final drug substance. The optimized enzymatic synthesis routes that yield this compound with 89-98% efficiency directly support the economic viability of the downstream manufacturing process [1].

Siderophore and Indospicine Analog Synthesis

The compound serves as a chiral intermediate for the production of siderophores (microbial iron-chelating agents) and indospicines, a class of hepatotoxic amino acids found in certain plants [1]. Its unique epsilon-hydroxyl group provides a synthetic handle distinct from the epsilon-amino group of lysine, enabling the creation of these specialized natural products and their analogs.

Peptide Hormone Mimetic Design

As demonstrated with cholecystokinin, (S)-2-Amino-6-hydroxyhexanoic acid derivatives can replace tyrosine sulfate residues in bioactive peptides, yielding analogs with near-native full agonist activity [2]. This application is critical for researchers developing metabolically stable peptide therapeutics where the native tyrosine sulfate is labile or undesirable. The compound's ability to be sulfated at the epsilon-hydroxyl group makes it a valuable isostere for tyrosine O-sulfate.

Technical Documentation Hub

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